molecular formula C10H18O3 B14247843 Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl- CAS No. 401910-15-4

Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl-

Cat. No.: B14247843
CAS No.: 401910-15-4
M. Wt: 186.25 g/mol
InChI Key: CZOAFBFJCHQNCL-UHFFFAOYSA-N
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Description

Bicyclo[410]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl- is a complex organic compound with the molecular formula C10H18O3 This compound is characterized by a bicyclic structure with a hydroperoxy group and three methyl groups attached to the heptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl- typically involves multiple steps. One common method includes the oxidation of Bicyclo[4.1.0]heptan-3-ol, 4,7,7-trimethyl- using hydrogen peroxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the selective formation of the hydroperoxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using advanced catalytic systems to enhance yield and purity. The use of continuous flow reactors and automated systems can further optimize the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroperoxy group can be further oxidized to form peroxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the hydroperoxy group to hydroxyl or other functional groups.

    Substitution: The compound can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Transition metal catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions include various oxygenated derivatives, alcohols, and substituted bicyclic compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroperoxy group can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) that can modulate various biochemical pathways. These interactions can result in changes in cellular functions and have potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.1.0]heptan-3-ol, 4,7,7-trimethyl-: Lacks the hydroperoxy group but shares the bicyclic structure and methyl groups.

    Bicyclo[4.1.0]heptan-3-one, 4,7,7-trimethyl-: Contains a ketone group instead of the hydroperoxy group.

    Bicyclo[4.1.0]hept-4-en-3-ol, 4,7,7-trimethyl-: Features a double bond in the heptane ring.

Uniqueness

The presence of the hydroperoxy group in Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl- imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds. This functional group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

401910-15-4

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

4-hydroperoxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol

InChI

InChI=1S/C10H18O3/c1-9(2)6-4-8(11)10(3,13-12)5-7(6)9/h6-8,11-12H,4-5H2,1-3H3

InChI Key

CZOAFBFJCHQNCL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1CC(C(C2)O)(C)OO)C

Origin of Product

United States

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